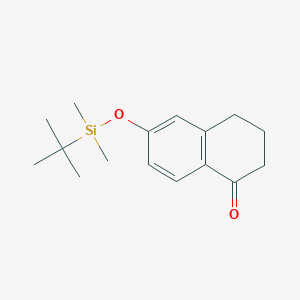
6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a tetrahydronaphthalene core with a tert-butyldimethylsilyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is a common protective group in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: The compound can be reduced using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the silyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalene core, which provides additional stability and potential for further functionalization compared to simpler silyl ethers. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and manipulated.
Properties
Molecular Formula |
C16H24O2Si |
|---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H24O2Si/c1-16(2,3)19(4,5)18-13-9-10-14-12(11-13)7-6-8-15(14)17/h9-11H,6-8H2,1-5H3 |
InChI Key |
VJNWIYUZSVECOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


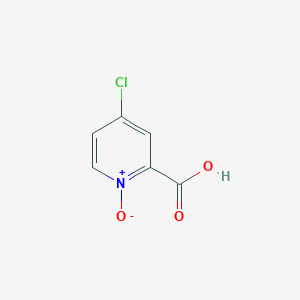
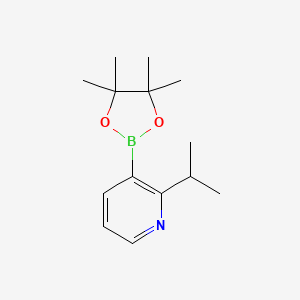
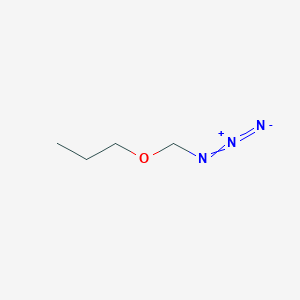
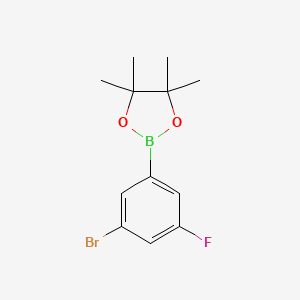
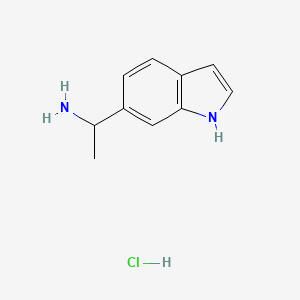
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

![4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)
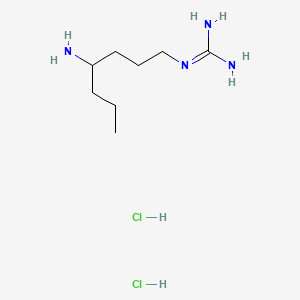
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
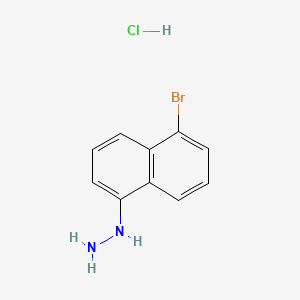
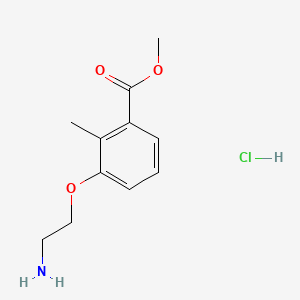
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
